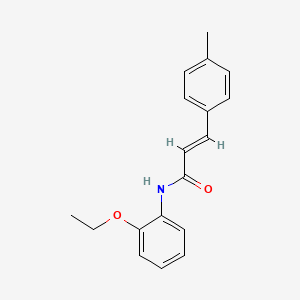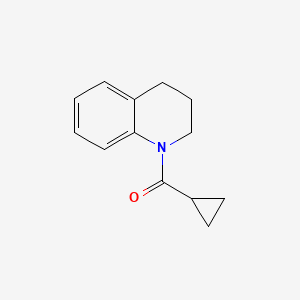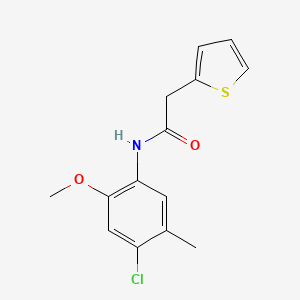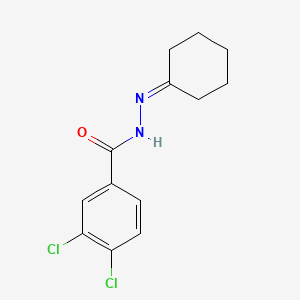
N'-(4,6-dimethyl-2-pyrimidinyl)-N,N-diethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4,6-dimethyl-2-pyrimidinyl)-N,N-diethylguanidine, commonly known as DMPD, is a potent antioxidant that has been widely studied for its potential applications in various fields. DMPD is a synthetic compound that belongs to the guanidine family of organic compounds and has a molecular formula of C12H20N4.
Mécanisme D'action
DMPD exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) in the body. It also inhibits lipid peroxidation, which is a process that leads to the production of harmful compounds that can damage cells and tissues. DMPD has been shown to be effective in protecting cells and tissues from oxidative stress and inflammation, which are common contributors to the development of various diseases.
Biochemical and Physiological Effects:
DMPD has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the inhibition of inflammatory cytokines, and the reduction of oxidative stress. DMPD has also been shown to improve mitochondrial function and reduce apoptosis, which are processes that play a role in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMPD has several advantages for use in lab experiments, including its high purity and stability, its potent antioxidant activity, and its ability to protect cells and tissues from oxidative stress and inflammation. However, there are also some limitations to using DMPD in lab experiments, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of DMPD, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of its potential applications in the treatment of various diseases, and the exploration of its potential as a food preservative and skincare ingredient. Further research is also needed to better understand the mechanism of action of DMPD and its potential side effects and toxicity at high concentrations.
Méthodes De Synthèse
DMPD can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-chloropyrimidine with diethylguanidine in the presence of a base such as triethylamine. The reaction yields DMPD in high purity and yield. Other synthesis methods include the reaction of 4,6-dimethylpyrimidine with guanidine and the reaction of 2-amino-4,6-dimethylpyrimidine with diethylamine.
Applications De Recherche Scientifique
DMPD has been widely studied for its potential applications in various fields, including medicine, food preservation, and cosmetics. In medicine, DMPD has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In food preservation, DMPD has been shown to be effective in preventing lipid oxidation and extending the shelf life of food products. In cosmetics, DMPD has been shown to have anti-aging properties, making it a potential candidate for the development of anti-aging skincare products.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1,1-diethylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-5-16(6-2)10(12)15-11-13-8(3)7-9(4)14-11/h7H,5-6H2,1-4H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFBFJGNYALTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC1=NC(=CC(=N1)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/C1=NC(=CC(=N1)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Dimethylpyrimidin-2-yl)-1,1-diethylguanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)





![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)



![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)
